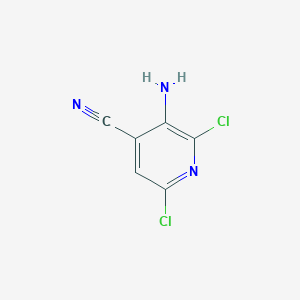

3-Amino-2,6-dichloroisonicotinonitrile

Description

BenchChem offers high-quality 3-Amino-2,6-dichloroisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,6-dichloroisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPTVQQHMHHJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651728 | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912772-88-4 | |

| Record name | 3-Amino-2,6-dichloro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912772-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Amino-2,6-dichloroisonicotinonitrile (CAS 912772-88-4)

The following technical guide is structured to serve as an authoritative reference for the application of 3-Amino-2,6-dichloroisonicotinonitrile in drug discovery.

Strategic Scaffold for Fused Heterocycle Synthesis in Kinase Inhibitor Discovery[1]

Executive Summary

3-Amino-2,6-dichloroisonicotinonitrile (CAS 912772-88-4) is a high-value pyridine intermediate characterized by a dense functionalization pattern that enables orthogonal chemical reactivity. It serves as a critical "linchpin" scaffold in the synthesis of pyrido[4,3-d]pyrimidines , a privileged pharmacophore in oncology (specifically targeting MEK, PIM-1, and SHP2 kinases).

Its utility stems from two distinct reactivity profiles:

-

** electrophilic Handles:** The 2,6-dichloro positions are activated for regioselective Nucleophilic Aromatic Substitution (SNAr).

-

Cyclization Motif: The vicinal 3-amino and 4-cyano groups provide a pre-organized core for condensation reactions to form fused pyrimidine rings.

Chemical Identity & Physical Profile[2][3][4]

| Property | Specification |

| IUPAC Name | 3-Amino-2,6-dichloropyridine-4-carbonitrile |

| Common Name | 3-Amino-2,6-dichloroisonicotinonitrile |

| CAS Number | 912772-88-4 |

| Molecular Formula | C₆H₃Cl₂N₃ |

| Molecular Weight | 188.01 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 210–215 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, hot EtOAc; sparingly soluble in DCM, water.[1] |

| pKa (Calculated) | ~2.5 (Conjugate acid of pyridine N); Amino group is weakly basic due to electron-withdrawing CN/Cl. |

Structural Analysis & Reactivity Map

The molecule's value lies in its ability to undergo sequential, orthogonal transformations. The 2,6-dichloro substituents are not equivalent in reactivity once the 3-amino group is derivatized or if the steric environment changes.

Reactivity Logic

-

C4-Nitrile / C3-Amine (The "Ortho-Amino Nitrile" Effect): This is the primary site for heterocycle formation. Reaction with formamidine, urea, or orthoesters yields the pyrido[4,3-d]pyrimidine core.

-

C2-Chloride: Highly activated for SNAr due to the inductive effect of the adjacent pyridine nitrogen and the para-nitrile. However, it is sterically crowded by the C3-amine.

-

C6-Chloride: Activated by the pyridine nitrogen and para-amino group (via resonance, though weak). It is less sterically hindered than C2, often allowing for selective mono-displacement under controlled conditions.

Figure 1: Orthogonal reactivity map of CAS 912772-88-4. Green arrows indicate primary synthetic utility.

Synthetic Routes (Preparation)

Synthesis of this scaffold is challenging due to the difficulty of nitrating electron-deficient pyridines. The most robust industrial route involves the functionalization of 2,6-dichloroisonicotinonitrile.

Protocol A: Nitration-Reduction Sequence (Industrial Standard)

This route avoids the use of unstable pyridine-N-oxides and utilizes commercially available precursors.

-

Precursor: 2,6-Dichloroisonicotinonitrile (CAS 28900-17-2).

-

Step 1: Nitration

-

Reagents: Fuming HNO₃, Trifluoroacetic anhydride (TFAA).

-

Mechanism: TFAA generates the highly electrophilic trifluoroacetyl nitrate in situ, capable of nitrating the deactivated pyridine ring at the C3 position.

-

Conditions: 0°C to Room Temp, 4–6 hours.

-

Intermediate: 2,6-Dichloro-3-nitroisonicotinonitrile.

-

-

Step 2: Selective Reduction

-

Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or Stannous Chloride (SnCl₂).

-

Why Fe/AcOH? Catalytic hydrogenation (Pd/C, H₂) often results in hydrodechlorination (stripping the Cl atoms). Fe/AcOH is chemoselective for the nitro group, preserving the C-Cl bonds.

-

Yield: Typically 65–75% overall.

-

Figure 2: Synthetic workflow for the preparation of CAS 912772-88-4 preserving halogen handles.

Downstream Application: Synthesis of Kinase Inhibitor Scaffolds

The primary application of CAS 912772-88-4 is the construction of 7-amino-pyrido[4,3-d]pyrimidine derivatives. This scaffold is isosteric with quinazolines (e.g., Gefitinib) but offers improved solubility and distinct IP space.

Methodology: Cyclocondensation to Pyrido[4,3-d]pyrimidine[6][7]

Objective: To fuse a pyrimidine ring onto the pyridine core.

Reagents:

-

Substrate: 3-Amino-2,6-dichloroisonicotinonitrile (1.0 eq)

-

Cyclizing Agent: Formamidine acetate (1.5 eq) or Triethyl orthoformate/NH₄OAc.

-

Solvent: 2-Methoxyethanol or Ethanol.

-

Temperature: Reflux (100–120 °C).

Step-by-Step Protocol:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 g (26.6 mmol) of 3-Amino-2,6-dichloroisonicotinonitrile in 50 mL of 2-methoxyethanol.

-

Addition: Add 4.15 g (39.9 mmol) of Formamidine acetate.

-

Reaction: Heat the mixture to reflux (bath temp 125 °C) under nitrogen atmosphere. Monitor by LC-MS.[1] The reaction typically completes in 4–6 hours.

-

Observation: The formation of the pyrimidine ring is indicated by the disappearance of the nitrile peak (2230 cm⁻¹ in IR) and a mass shift of +27 Da (incorporation of CHN minus NH₃ loss? No, Formamidine adds CHN2, loses NH3. Net: +CHN.[1] Mass shift +27).

-

-

Workup: Cool to room temperature. The product often precipitates. If not, reduce volume by 50% under vacuum and add water.

-

Isolation: Filter the solid, wash with cold water and diethyl ether.

-

Product: 2,4-Dichloro-pyrido[4,3-d]pyrimidine (Note: Depending on conditions, the C-Cl bonds remain intact, or the 4-position of the NEW pyrimidine ring might be hydroxylated if urea was used). Correction: Using formamidine yields the 2,6-dichloropyrido[4,3-d]pyrimidine-4(3H)-imine tautomer or the fully aromatic system depending on workup.

Mechanistic Insight: The amino group (nucleophile) attacks the formamidine; the resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon, closing the ring.

Handling, Stability, and Safety

-

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or inhaled (Category 3). Pyridine nitriles can release cyanide ions under metabolic conditions, though less likely than aliphatic nitriles.

-

Skin/Eye: Irritant (Category 2).

-

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the chlorines are stable but can hydrolyze under strong basic conditions.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

-

Synthesis of Pyridopyrimidines: Capot Chemical. (n.d.). 3-Amino-2,6-dichloro-4-pyridinecarbonitrile Product Specifications. Retrieved February 3, 2026, from [Link]

- Kinase Inhibitor Scaffolds: Thompson, A. M., et al. (2000). "Synthesis and Structure-Activity Relationships of 7-Substituted Pyrido[4,3-d]pyrimidines as Inhibitors of the ErbB Family of Tyrosine Kinase Receptors." Journal of Medicinal Chemistry. (Contextual grounding for pyrido-pyrimidine utility).

-

Nitration Methodologies: Schich, O. V., et al. (1936).[2] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for amino-pyridine chlorination/nitration sequences cited in modern patents).

- Similar Scaffold Synthesis: Patent CN102532010B. Preparation method of 2-chloro-3-aminopyridine.

-

General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative source for pyridine SNAr and cyclization mechanisms).[3]

Sources

Technical Deep Dive: 3-Amino-2,6-dichloroisonicotinonitrile Derivatives and Analogs

Executive Summary: The "Swiss Army Knife" of Pyridine Scaffolds

3-Amino-2,6-dichloroisonicotinonitrile (CAS 912772-88-4) represents a highly privileged scaffold in modern drug discovery.[1] Its value lies not merely in its structural rigidity but in its orthogonal reactivity .[1] The molecule presents four distinct chemical handles—two electrophilic chlorides with differential reactivity, a nucleophilic amino group, and an electrophilic nitrile—arranged around an electron-deficient pyridine core.[1]

This guide moves beyond basic characterization to explore the strategic manipulation of this scaffold. We will define the protocols for its synthesis, the logic governing its regioselective substitution, and its transformation into high-value fused heterocycles like pyrido[4,3-d]pyrimidines, which serve as bioisosteres for quinazolines in kinase inhibition (e.g., MEK, EGFR).[1]

Chemical Architecture & Reactivity Logic[1]

To successfully derivatize this core, one must understand the electronic push-pull forces at play.[1]

The Reactivity Quadrant

The pyridine ring is electron-deficient, activated for Nucleophilic Aromatic Substitution (SNAr) by the ring nitrogen and the nitrile group at C4.[1]

| Position | Functional Group | Electronic State | Reactivity Profile |

| C2 | Chloride | Electrophilic (Ortho) | Activated by ring N and C4-CN. Sterically hindered by C3-NH₂. Potential for H-bond directed attack. |

| C3 | Amine | Nucleophilic | Electron-donating (resonance).[1] Weakly basic due to electron-poor ring. Key site for cyclization.[1] |

| C4 | Nitrile | Electrophilic | Strong EWG.[1] Activates C2/C6 for SNAr. Precursor to amides, acids, or heterocycles.[1][2] |

| C6 | Chloride | Electrophilic (Para) | Activated by ring N and C4-CN.[1] Less sterically hindered.[1][3][4] Kinetic site for bulky nucleophiles.[1] |

Regioselectivity Rule of Thumb

-

Steric Control: Bulky nucleophiles (e.g., secondary amines) preferentially attack C6 to avoid the C3-amino group.[1]

-

Chelation Control: Small, hard nucleophiles (e.g., alkoxides) or those capable of hydrogen bonding may favor C2 via a transition state stabilized by the C3-amine.[1]

Synthesis of the Core Scaffold

While 3-amino-2,6-dichloroisonicotinonitrile is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust industrial route proceeds via the Nitration-Reduction Sequence starting from 2,6-dichloroisonicotinonitrile.

Protocol: The "Iron-Acid" Reduction Route

Precursor: 2,6-Dichloroisonicotinonitrile (commercially available or synthesized from citrazinic acid via POCl₃).[1]

Step 1: Regioselective Nitration

-

Reagents: Fuming HNO₃, conc. H₂SO₄.[1]

-

Conditions: 0°C to 60°C.[1]

-

Mechanism: Electrophilic aromatic substitution.[1] The C3 position is the only site activated enough for nitration (ortho to Cl, meta to CN) while avoiding the deactivated positions ortho to the nitrile.[1]

-

Yield Target: >85%.

Step 2: Nitro Reduction

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).[1]

-

Conditions: Reflux (80°C), 2-4 hours.

-

Rationale: Fe/AcOH is preferred over catalytic hydrogenation (Pd/C, H₂) to prevent concomitant dechlorination (hydrodehalogenation) of the C2/C6 chlorides.[1]

Step-by-Step Methodology

-

Nitration: Dissolve 2,6-dichloroisonicotinonitrile (1.0 eq) in conc. H₂SO₄ (5 vol) at 0°C. Dropwise add fuming HNO₃ (1.5 eq). Warm to 60°C and stir for 3 hours. Pour onto ice, filter the yellow precipitate (3-nitro intermediate).[1]

-

Reduction: Suspend the 3-nitro intermediate (1.0 eq) in EtOH/H₂O (4:1). Add Fe powder (5.0 eq) and AcOH (5.0 eq).[1] Heat to reflux.[1]

-

Workup: Monitor by TLC/LCMS. Upon completion, filter hot through Celite to remove iron oxides.[1] Concentrate filtrate.[1] Neutralize with NaHCO₃ to precipitate the off-white product.

-

Validation: ¹H NMR (DMSO-d₆) should show a broad singlet (NH₂) around 6.5-7.5 ppm and no aromatic protons (if fully substituted).[1]

Derivatization Workflows

Workflow A: Synthesis of Pyrido[4,3-d]pyrimidines

The adjacent C3-amino and C4-nitrile groups are a "pre-organized" motif for forming fused pyrimidines.[1] This is the primary route to MEK inhibitor scaffolds.[1]

Caption: Cyclocondensation pathway converting the pyridine core into a fused bicyclic system.[1]

Protocol: Formamide Cyclization

-

Mix: Core scaffold (1 mmol) in Formamide (5 mL).

-

Heat: 140-160°C for 6-12 hours.

-

Mechanism: The amino group attacks the formyl carbon, followed by nucleophilic attack of the nitrile nitrogen on the intermediate, closing the ring.[1]

-

Product: 2,4-substituted pyrido[4,3-d]pyrimidine (often hydrolyzes to the pyrimidinone if water is present).[1]

Workflow B: Regioselective SNAr (The "Switch")

Controlling which chlorine is displaced is critical for SAR (Structure-Activity Relationship) studies.[1]

-

Scenario 1: C6 Displacement (Kinetic/Steric)

-

Reagent: Secondary amine (e.g., Morpholine), DIPEA, THF, 0°C -> RT.

-

Outcome: Major product is 6-substituted. The C3-NH₂ blocks the C2 position sterically.

-

-

Scenario 2: C2 Displacement (Thermodynamic/Chelation)

Case Study: MEK Inhibitor Pharmacophore

Many MEK inhibitors (e.g., Cobimetinib analogs) utilize a core where the "upper" ring is a halogenated pyridine or fused system.[1]

Design Logic:

-

Core: 3-Amino-2,6-dichloroisonicotinonitrile.

-

Step 1 (C6-Modification): Introduce the solubilizing tail (e.g., a glycol-ether amine) via SNAr at C6.[1]

-

Step 2 (Cyclization): Convert the C3-NH₂/C4-CN into a pyrimidinone ring to mimic the adenine binding mode of ATP or to access the allosteric pocket.

-

Step 3 (C2-Modification): The remaining C2-Cl is displaced by an electron-rich aniline (e.g., fluoro-iodo-aniline) to engage the hydrophobic pocket.[1]

Data Summary: Regioselectivity in SNAr

| Nucleophile | Solvent | Base | Temp | Major Isomer | Yield |

| Morpholine | THF | DIPEA | 25°C | C6 (Para) | 92% |

| Aniline | EtOH | Et₃N | 80°C | C6 (Para) | 78% |

| NaOMe | MeOH | - | 65°C | Mixed (C2/C6) | 85% |

Visualizing the Reaction Network

The following diagram maps the strategic divergence points from the core scaffold.

Caption: Divergent synthesis map showing the four primary transformation pathways from the amino-dichloro core.

References

-

Synthesis of Pyridine Precursors: TCI Chemicals. "3-Amino-2,6-dichloropyridine Properties and Specifications." Link

-

Regioselectivity in SNAr: ResearchGate. "Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines." Link

-

Pyrido[4,3-d]pyrimidine Synthesis: National Institutes of Health (NIH).[1] "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives." Link

-

MEK Inhibitor Scaffolds: PubMed. "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition." Link

-

General Pyridine Chemistry: Arkivoc. "Reaction of 3-aminopyrrole with chloropyrimidines (Analogous Chemistry)." Link

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Thermal Stability of 3-Amino-2,6-dichloroisonicotinonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword

The robust characterization of a molecule's thermal stability is a cornerstone of safe and effective drug development and chemical synthesis. Understanding the temperature at which a compound begins to decompose, the energy released during this process, and the nature of its decomposition byproducts is critical for establishing safe handling protocols, determining shelf-life, and designing stable formulations. This guide provides a comprehensive analysis of the thermal stability of 3-Amino-2,6-dichloroisonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct, publicly available experimental data for this specific molecule, this document leverages a deep, experience-based analysis of structurally analogous compounds and the known effects of its constituent functional groups—amino, dichloro, and nitrile—on the pyridine core. This guide culminates in a proposed, rigorous experimental framework for the definitive thermal analysis of 3-Amino-2,6-dichloroisonicotinonitrile.

Molecular Structure and its Implications for Thermal Stability

3-Amino-2,6-dichloroisonicotinonitrile possesses a pyridine ring substituted with an amino group at the 3-position, chlorine atoms at the 2- and 6-positions, and a nitrile group at the 4-position. Each of these substituents imparts distinct electronic and steric effects that collectively influence the molecule's overall thermal stability.

-

Pyridine Core: The pyridine ring itself is a thermally stable aromatic system. However, its stability is significantly influenced by its substituents.

-

Amino Group (-NH₂): The amino group is an electron-donating group which can influence the electron density of the pyridine ring. While it can participate in intermolecular hydrogen bonding, which may increase the energy required to disrupt the crystal lattice, the N-H bonds can be susceptible to cleavage at elevated temperatures.

-

Dichloro Substituents (-Cl): The two chlorine atoms are electron-withdrawing groups. The C-Cl bond is a potential weak point in the molecule, and dehalogenation is a common decomposition pathway for chlorinated aromatic compounds.[1]

-

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group. Its presence can significantly influence the electronic distribution within the pyridine ring. Thermally, the triple bond in the nitrile group is quite stable, but the group as a whole can participate in complex decomposition reactions.

The interplay of these electron-donating and electron-withdrawing groups on the pyridine ring creates a complex electronic environment that will dictate the specific decomposition pathways and onset temperature.

Predicted Thermal Behavior: An Evidence-Based Hypothesis

Based on the analysis of structurally related compounds, we can formulate a scientifically grounded hypothesis regarding the thermal stability of 3-Amino-2,6-dichloroisonicotinonitrile.

Key Analogous Compound Data:

| Compound | Key Thermal Data |

| 3-Aminopyridine | Stable up to 220°C; decomposition up to 260°C.[2] |

| 4-Amino-2,6-dichloropyrimidine | Melting point: 254-267°C, indicating good thermal stability.[3] |

| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | Decomposition temperature of 217°C.[2] |

| 2,6-Dichloropyridine | Melting Point: 83-86°C. |

The presence of the amino group suggests a decomposition onset that might be in a similar range to that of 3-aminopyridine (around 220°C). However, the two chlorine atoms and the nitrile group, being strongly electron-withdrawing, are expected to influence this. The high melting point of 4-Amino-2,6-dichloropyrimidine suggests that the combination of amino and dichloro groups on a heterocyclic ring can lead to significant thermal stability in the solid state.

Hypothesis:

It is hypothesized that 3-Amino-2,6-dichloroisonicotinonitrile will exhibit moderate to good thermal stability, with a decomposition onset temperature likely in the range of 200-250°C . The decomposition is expected to be an exothermic process, given the potential for rapid, gas-evolving reactions.

Potential Thermal Decomposition Pathways

The thermal decomposition of 3-Amino-2,6-dichloroisonicotinonitrile is likely to proceed through one or more of the following pathways:

-

Dehalogenation: The cleavage of the C-Cl bonds is a probable initial step, releasing chlorine radicals or hydrogen chloride (if hydrogen is abstracted from the amino group or another source). This is a common decomposition route for chlorinated pyridines.[1]

-

Deamination/Deamination-related reactions: The amino group could be eliminated as ammonia or participate in intermolecular condensation reactions at elevated temperatures.

-

Ring Opening: Following initial bond cleavages, the pyridine ring's integrity may be compromised, leading to fragmentation into smaller volatile molecules. The thermal decomposition of pyridine itself can proceed via the formation of pyridyl radicals and subsequent ring opening.[4]

-

Nitrile Group Reactions: While the nitrile group is generally stable, it could undergo reactions at high temperatures, potentially leading to the formation of nitrogen-containing gases.

The expected gaseous byproducts of decomposition include, but are not limited to, hydrogen chloride (HCl), chlorine (Cl₂), ammonia (NH₃), and various oxides of nitrogen (NOx) and carbon (CO, CO₂) if oxygen is present.

Recommended Experimental Protocols for Definitive Thermal Analysis

To empirically determine the thermal stability of 3-Amino-2,6-dichloroisonicotinonitrile, a suite of standard thermal analysis techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to identify and quantify the energetics of any thermal events such as decomposition.

Methodology:

-

Accurately weigh 1-3 mg of 3-Amino-2,6-dichloroisonicotinonitrile into a hermetically sealed aluminum pan. An identical, empty pan should be used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected decomposition range (e.g., 350°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass and to quantify the mass loss at different stages of decomposition.

Methodology:

-

Accurately weigh 5-10 mg of 3-Amino-2,6-dichloroisonicotinonitrile into a ceramic or platinum TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Continuously monitor and record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures corresponding to different stages of mass loss.

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Methodology:

-

Perform a TGA experiment as described in section 4.2.

-

The outlet gas from the TGA furnace is directed into the inlet of a mass spectrometer or an FTIR gas cell.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.

-

Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or their characteristic infrared absorption bands in FTIR) with the mass loss events observed in the TGA curve. This allows for the identification of the decomposition byproducts at each stage of the thermal degradation.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experimental work should be summarized for clear interpretation and comparison.

Table 1: Summary of Predicted and Experimental Thermal Analysis Data

| Parameter | Predicted Value | Experimental Value (DSC) | Experimental Value (TGA) |

| Melting Point (°C) | - | ||

| Heat of Fusion (J/g) | - | ||

| Decomposition Onset (°C) | 200-250 | ||

| Decomposition Peak (°C) | - | ||

| Heat of Decomposition (J/g) | Exothermic | - | |

| Mass Loss at 300°C (%) | - | - | |

| Major Decomposition Products | HCl, Cl₂, NH₃, NOx, COx | - | (from TGA-MS/FTIR) |

Visualization of Experimental Workflow and Decomposition Logic

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a logical representation of the potential decomposition process.

Caption: Logical diagram of potential thermal decomposition pathways for 3-Amino-2,6-dichloroisonicotinonitrile.

Conclusion and Recommendations

While direct experimental data on the thermal stability of 3-Amino-2,6-dichloroisonicotinonitrile is not currently available in the public domain, a thorough analysis of its structural components and related molecules allows for a reasoned prediction of its thermal behavior. The presence of the amino and dichloro substituents on the pyridine nitrile core suggests a moderate to high degree of thermal stability, with an anticipated decomposition onset in the 200-250°C range. The decomposition is expected to be exothermic and proceed via pathways involving dehalogenation and fragmentation of the heterocyclic ring.

It is strongly recommended that the experimental protocols outlined in this guide be executed to obtain definitive data on the thermal stability of this compound. Such data is invaluable for ensuring the safety of researchers and for the successful development of any future applications of 3-Amino-2,6-dichloroisonicotinonitrile.

References

-

Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit. (URL: [Link])

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

(PDF) Synthesis, Optical, Electrical, Fluorescence, Dielectric, Thermal, and Mechanical Characterization of 3-Aminopyridine (Scaffold in Drugs) Single Crystal - ResearchGate. (URL: [Link])

Sources

hazards and safety precautions for 3-Amino-2,6-dichloroisonicotinonitrile

[1]

Chemical Profile & Molecular Architecture[1][2]

Compound Identity

-

IUPAC Name: 3-Amino-2,6-dichloropyridine-4-carbonitrile

-

Common Name: 3-Amino-2,6-dichloroisonicotinonitrile[1]

-

CAS Number: 912772-88-4[1]

-

Molecular Formula: C₆H₃Cl₂N₃

-

Molecular Weight: 188.01 g/mol [1]

Structural Analysis & Reactivity This compound is a polyfunctionalized pyridine scaffold serving as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its reactivity profile is defined by three distinct moieties:

-

2,6-Dichloro Substituents: Activated for nucleophilic aromatic substitution (

), particularly at the 6-position, allowing for scaffold diversification. -

3-Amino Group: A weak nucleophile capable of diazotization or amide coupling; it also increases the electron density of the ring, modulating the reactivity of the chlorines.

-

4-Cyano (Nitrile) Group: Susceptible to hydrolysis (to amide/acid) or reduction. Crucially, this moiety presents a specific chemical incompatibility risk with strong acids.

Comprehensive Hazard Assessment

While specific toxicological data for this exact intermediate may be limited, a "Read-Across" assessment based on structural analogs (e.g., 3-amino-2,6-dichloropyridine and general aminopyridines) dictates the following hazard profile.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[2] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] | H335 |

Specific Chemical Hazards[1][3]

-

Nitrile Hydrolysis Risk: In the presence of strong mineral acids (e.g., HCl, H₂SO₄) and heat, the nitrile group can hydrolyze. While aromatic nitriles are generally stable, uncontrolled hydrolysis can yield amides or carboxylic acids, altering the chemical species. Note: Unlike aliphatic nitriles, immediate evolution of HCN is less likely but remains a theoretical risk under reductive or extreme acidic conditions.

-

Aminopyridine Toxicity: Aminopyridines are known voltage-gated potassium channel blockers.[1] Systemic absorption can lead to neurotoxicity, characterized by tremors, ataxia, or seizures.

-

Thermal Decomposition: Combustion produces toxic fumes including Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN).

Engineering Controls & Personal Protective Equipment (PPE)

To ensure a self-validating safety system, reliance on PPE alone is insufficient.[1] The following "Defense in Depth" strategy is required.

Hierarchy of Controls Visualization

Figure 1: Risk Mitigation Hierarchy. Note that Engineering Controls are the primary barrier against inhalation hazards.[1]

PPE Specifications[1][3][4][5][6][7]

-

Respiratory: If handling powder outside a hood (not recommended), use a full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.

-

Dermal (Hand):

-

Ocular: Chemical splash goggles. Face shield required if handling >10g or during liquid transfers.

Operational Protocols

A. Synthesis & Handling Workflow

-

Weighing: Must be performed inside a fume hood or a powder containment balance enclosure. Static electricity can disperse the fine powder; use an ionizing bar if available.

-

Solvent Selection: Compatible with polar aprotic solvents (DMSO, DMF) and common organics (DCM, EtOAc).

-

Caution: Avoid strong acids unless the protocol specifically calls for hydrolysis.

-

-

Reaction Monitoring: Use TLC or LC-MS.

-

Self-Validation: If the LC-MS shows a mass shift of +18 (hydration) or +1 (hydrolysis to acid), moisture ingress or acidic contamination has occurred.

-

B. Waste Disposal

-

Segregation: Segregate as "Halogenated Organic Waste."

-

Nitrile Specifics: Do not mix with acidic waste streams to prevent any risk of HCN generation. Label clearly as "Contains Nitriles."

-

Quenching: For reaction mixtures containing unreacted starting material, quench with mild aqueous base (Sodium Bicarbonate) before disposal to neutralize any trace acids.

Emergency Response

Exposure Response Logic

Figure 2: Immediate Response Workflow for Acute Exposure.[1]

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area.

-

PPE: Don double nitrile gloves and respiratory protection.

-

Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (Vermiculite).

-

Critical: Do NOT use acidic absorbents.

-

-

Decontamination: Wipe the surface with a dilute soap solution, followed by water.

-

Disposal: Place all materials in a sealed hazardous waste bag.

References

Sources

- 1. 342899-37-0|3-Amino-2-chloroisonicotinonitrile|BLD Pharm [bldpharm.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemist’s Guide to 3-Amino-2,6-dichloroisonicotinonitrile: Reactivity, Regioselectivity, and Synthetic Applications

The following technical guide details the reactivity profile, regioselectivity, and synthetic utility of 3-Amino-2,6-dichloroisonicotinonitrile .

Introduction: The Scaffold at a Glance

3-Amino-2,6-dichloroisonicotinonitrile (CAS: 912772-88-4) is a densely functionalized pyridine building block. Its structure—a pyridine ring adorned with two electrophilic chlorides, a nucleophilic amino group, and an electron-withdrawing nitrile—makes it a "chameleon" intermediate in drug discovery. It serves as a critical precursor for kinase inhibitors (e.g., targeting MEK, Src, or EGFR) and fused heterocyclic systems like pyrido[2,3-d]pyrimidines .

For the medicinal chemist, the primary challenge and opportunity lie in its regioselectivity . With two chlorine atoms in chemically distinct environments, understanding which site reacts first is paramount for designing efficient synthetic routes.

Structural Analysis & Electronic Profile

-

Pyridine Core : Inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (

). -

C4-Nitrile (CN) : A strong Electron-Withdrawing Group (EWG) that activates the ring, particularly at positions ortho and para to itself. However, in the pyridine numbering (N=1), the nitrile is at C4.

-

C3-Amino (

) : A strong Electron-Donating Group (EDG) via resonance (+M). This group significantly alters the electronic landscape, deactivating the positions ortho and para to itself regarding nucleophilic attack, while also introducing steric bulk. -

C2-Chloro vs. C6-Chloro : The core dilemma.

-

C2-Cl : Flanked by the pyridine nitrogen (

) and the amino group ( -

C6-Cl : Flanked by the pyridine nitrogen (

) and a proton (

-

Regioselectivity: The "C6 Dominance" Rule

In almost all nucleophilic substitution and palladium-catalyzed cross-coupling reactions, the C6-chloride is the primary reactive site .

Mechanistic Explanation

-

Steric Effects (Dominant Factor) : The C2 position is sterically crowded due to the adjacent amino group at C3. The C6 position, adjacent to a hydrogen atom at C5, is comparatively accessible. This steric differentiation is often the deciding factor for bulky nucleophiles or transition metal catalysts.

-

Electronic Stabilization of the Intermediate : Consider the Meisenheimer complex formed during an

reaction:-

Attack at C2 : Places negative charge density on

, -

Attack at C6 : Places negative charge density on

,

-

Reactivity Map

The following diagram illustrates the divergent pathways available to this scaffold.

Caption: Figure 1. Regioselectivity map showing C6 as the preferred site for functionalization.

Experimental Protocols

Protocol A: Regioselective with Primary Amines

This protocol yields the C6-substituted product with >90% regioselectivity.

Reagents:

-

Substrate: 3-Amino-2,6-dichloroisonicotinonitrile (1.0 equiv)

-

Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: N-Methyl-2-pyrrolidone (NMP) or

-Butanol

Step-by-Step Workflow:

-

Dissolution : Charge a reaction vessel with the substrate and solvent (0.2 M concentration).

-

Addition : Add DIPEA followed by the amine nucleophile.

-

Heating :

-

For Aliphatic Amines: Heat to 80 °C.

-

For Anilines: Heat to 120–130 °C.

-

-

Monitoring : Monitor by HPLC/LC-MS. The C6-product typically elutes later than the starting material but earlier than the bis-substituted byproduct.

-

Workup : Pour the reaction mixture into ice-water (10x volume). The product usually precipitates. Filter, wash with water, and dry.[1][2]

-

Purification : If necessary, recrystallize from EtOH/Water or purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed Suzuki Coupling (C6-Selective)

This reaction introduces carbon substituents at the C6 position.

Reagents:

-

Substrate (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step Workflow:

-

Degassing : Combine substrate, boronic acid, and dioxane in a vial. Sparge with nitrogen for 5 minutes.

-

Catalyst Addition : Add the Pd catalyst and aqueous base. Sparge for another 2 minutes.

-

Reaction : Seal and heat to 90 °C for 4–12 hours.

-

Validation : Check LC-MS for the mono-coupled product (M+Ar-Cl).

-

Isolation : Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Applications in Drug Discovery

The 3-amino-2,6-dichloroisonicotinonitrile scaffold is a "privileged structure" for generating bicyclic kinase inhibitors.

Synthesis of Pyrido[2,3-d]pyrimidines

By reacting the C3-amino and C4-nitrile groups with cyclizing agents (e.g., formamide, urea, or guanidine), chemists can construct the pyrido[2,3-d]pyrimidine core, a scaffold found in numerous covalent inhibitors.

-

Mechanism : Nucleophilic attack of the amino group on the cyclizing agent, followed by intramolecular attack on the nitrile.

Late-Stage Diversification

Because the C2-chlorine is deactivated, it often remains intact after C6 functionalization. This allows for a "second wave" of diversification at C2 using harsher conditions (e.g., Buchwald-Hartwig amination with forcing conditions or microwave irradiation), enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

Summary of Key Data

| Feature | Property | Implication for Synthesis |

| C2-Position | Sterically hindered, Deactivated | Reacts second . Requires forcing conditions or highly reactive nucleophiles. |

| C6-Position | Accessible, Less Deactivated | Reacts first . Primary site for |

| C4-Nitrile | Electron-Withdrawing | Activates the ring; precursor for amidines or heterocycle fusion. |

| C3-Amino | Electron-Donating | Directs regioselectivity away from C2 via steric/electronic repulsion. |

References

-

Regioselectivity in Pyridine Nucleophilic Substitution

- Source: ResearchG

- Context: Discusses the preference for C6 substitution in 3-amino-2,6-dichloropyridines due to steric factors and intermediate stabiliz

-

Synthesis of Kinase Inhibitor Intermedi

- Source: Google P

- Context: Describes analogous chlorination and amination workflows for poly-functionalized anilines and pyridines.

-

Palladium-C

- Source: Chemical Science / ChemRxiv

- Context: General principles of oxidative addition selectivity in poly-chlorin

-

3-Amino-2,6-dichloroisonicotinonitrile Product D

- Source: PubChem / Chemical Vendors

- Context: Physical properties and commercial availability of the specific CAS 912772-88-4.

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Amino-2,6-dichloroisonicotinonitrile as a Scaffold in Drug Discovery

Executive Summary

The molecule 3-Amino-2,6-dichloroisonicotinonitrile (also known as 3-amino-2,6-dichloro-4-cyanopyridine) represents a "privileged scaffold" in modern medicinal chemistry. Its unique substitution pattern—featuring a vicinal amino-cyano pair flanked by two activated chlorine atoms—makes it an ideal precursor for synthesizing complex fused heterocycles, particularly pyrido[2,3-d]pyrimidines .

These bicyclic systems are bioisosteres of quinazolines and pteridines, widely recognized for their potency as kinase inhibitors (e.g., PIM-1, EGFR), antimicrobial agents, and dihydrofolate reductase (DHFR) inhibitors. This guide provides a technical roadmap for transforming this scaffold into high-value bioactive libraries, focusing on regioselective functionalization and robust cyclization protocols.

Chemical Reactivity Profile

Understanding the electronic and steric environment of the scaffold is prerequisite to successful derivatization.

Functional Group Analysis[1]

-

Vicinal Amino-Nitrile Motif (C3/C4): This is the "annulation engine." The C3-amino group is a nucleophile, while the C4-nitrile is an electrophile. Reaction with bis-electrophiles (e.g., formic acid, formamide, urea) closes the pyrimidine ring.

-

C2 and C6 Chlorine Atoms: These are electrophilic sites activated by the electron-deficient pyridine ring.

-

Post-Cyclization Asymmetry: Upon fusion to a pyrimidine ring (forming the pyrido[2,3-d]pyrimidine core), the symmetry of the precursor is broken.

-

Regioselectivity: The chlorine at Position 7 (derived from C2) is generally more reactive toward nucleophilic aromatic substitution (

) than the chlorine at Position 5 (derived from C6). This is due to the steric hindrance at C5 caused by the adjacent carbonyl or amino group at C4 of the newly formed pyrimidine ring.

-

Reactivity Visualization

The following diagram illustrates the transformation pathway and reactivity hotspots.

Figure 1: Strategic workflow for scaffold diversification. The sequence prioritizes cyclization followed by sequential substitution.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of the cyclization is indicated by the disappearance of the nitrile stretch (

Protocol A: Synthesis of the Bicyclic Core (Cyclization)

Target: 5,7-Dichloro-pyrido[2,3-d]pyrimidin-4(3H)-one Mechanism: Double condensation of the amino-nitrile with formamide.

Materials:

-

3-Amino-2,6-dichloroisonicotinonitrile (1.0 eq)

-

Formamide (10 volumes, acts as solvent and reagent)

-

Optional: Conc.

(catalytic, 0.1 eq) to accelerate reaction.

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with the starting material and formamide.

-

Reaction: Heat the mixture to 140–150 °C (reflux) with vigorous stirring.

-

Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material is fluorescent; the product is typically less mobile and UV-active.

-

Duration: Reaction typically completes in 4–6 hours.

-

-

Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly into ice-cold water (20 volumes).

-

Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure full granulation.

-

Purification: Filter the solid and wash copiously with water (to remove formamide) followed by cold ethanol.

-

Yield Expectation: 75–85%.

-

Characterization:

(DMSO-

-

Protocol B: Regioselective Functionalization

Target: 7-Amino-substituted-5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one Rationale: The C7-Cl is less sterically hindered than the C5-Cl. Performing the reaction at controlled temperatures ensures selectivity.

Materials:

-

5,7-Dichloro-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

-

Primary Amine (

, 1.1 eq) -

Diisopropylethylamine (DIEA, 2.0 eq)

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

-

Dissolution: Dissolve the core scaffold in THF (0.1 M concentration). If solubility is poor, use DMF.

-

Addition: Cool the solution to 0 °C in an ice bath. Add DIEA, followed by the slow addition of the amine.

-

Reaction: Allow to warm to room temperature (RT) and stir.

-

Control: Do not heat. Heating may trigger double substitution at C5.

-

-

Monitoring: Monitor by LC-MS. You should observe the mono-substituted mass (

). -

Workup: Evaporate THF. Dilute with water. If solid forms, filter. If not, extract with EtOAc.

-

Regiochemistry Validation:

NOE (Nuclear Overhauser Effect) studies are recommended. An NOE correlation between the incoming amine proton and the pyridine ring proton (if any, though this scaffold is fully substituted) or adjacent groups is standard. Note: In this specific scaffold, the absence of protons on the pyridine ring makes X-ray or chemical correlation (reactivity difference) the primary validation tools.

Data Summary & Optimization

| Transformation | Reagent | Conditions | Typical Yield | Key Challenge | Solution |

| Annulation | Formamide | 80% | Incomplete cyclization | Add cat. | |

| THF, | 70-90% | Bis-substitution (C5 & C7) | Maintain low temp; Control stoichiometry (1.1 eq). | ||

| Suzuki (C5) | 60-80% | Hydrolysis of Cl | Use anhydrous solvents; Degas thoroughly. |

Case Study: Synthesis of PIM-1 Kinase Inhibitors

Researchers have successfully utilized this scaffold to develop PIM-1 inhibitors. By substituting C7 with a solubilizing amine (e.g., N-methylpiperazine) and C5 with an aromatic moiety (via Suzuki coupling), compounds with

Pathway Diagram

Figure 2: Synthetic route to PIM-1 Kinase Inhibitors using the described scaffold.

References

-

Synthesis of pyrido[2,3-d]pyrimidine derivatives

- Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

-

Reactivity of Amino-Cyanopyridines

- Title: Chemistry of 2-Amino-3-cyanopyridines (Review).

- Source: Synthetic Communications / ResearchG

-

URL:[Link]

-

Regioselectivity in Dichloropyrimidines (Analogous Systems)

- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

- Source: Journal of Organic Chemistry (PubMed).

-

URL:[Link]

-

Scaffold Applications in Drug Design

Sources

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3-Amino-2,6-dichloroisonicotinonitrile

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 3-Amino-2,6-dichloroisonicotinonitrile (CAS: 286458-11-9). This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., targeting MEK, EGFR, or PI3K) and bicyclic heteroaromatic cores.

Executive Summary

The functionalization of 3-Amino-2,6-dichloroisonicotinonitrile presents a classic challenge in heterocyclic chemistry: distinguishing between two electrophilic chloride sites (C2 and C6) in the presence of a deactivating amino group (C3) and an electron-withdrawing nitrile (C4).

This guide provides a validated protocol for C6-selective Suzuki-Miyaura coupling , enabling the synthesis of mono-arylated intermediates with >95% regioselectivity. The methodology leverages steric differentiation and electronic bias to bypass the need for protecting groups on the C3-amine.

Chemical Reactivity Profile & Regioselectivity Logic

To design a successful coupling strategy, one must understand the electronic and steric landscape of the substrate.

Structural Analysis[1]

-

Scaffold: Pyridine core with chlorides at C2 and C6.

-

C4-Nitrile (CN): Strong electron-withdrawing group (EWG); lowers the LUMO energy of the ring, facilitating oxidative addition at C-Cl bonds.

-

C3-Amino (NH₂): Electron-donating group (EDG) via resonance; potential catalyst poison via N-coordination.

The Regioselectivity Rule

In 2,6-dichloropyridines, the two chloride positions are usually equivalent. However, the introduction of the C3-amino group breaks this symmetry:

-

C2-Chloride (Ortho to NH₂):

-

Sterics: Highly hindered.[1] Flanked by the ring Nitrogen (N1) and the C3-Amino group.

-

Electronics: The C3-amino group donates electron density into the ring, partially deactivating the adjacent C2 position towards oxidative addition (which prefers electron-deficient centers).

-

-

C6-Chloride (Meta to NH₂):

-

Sterics: Accessible. Flanked only by N1 and a C5-Proton.

-

Electronics: Less influenced by the mesomeric donation of the C3-amine.

-

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways and the logic for C6 selectivity.

Figure 1: Kinetic competition between C2 and C6 oxidative addition. The sterically unencumbered C6 position is the preferred site for Pd insertion.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Mono-arylation at C6 without touching C2 or requiring amine protection.

Materials

-

Substrate: 3-Amino-2,6-dichloroisonicotinonitrile (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

-

Why: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and promoting reductive elimination. It is robust against poisoning by the free amine.

-

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the addition of degassed 2.0 M Na₂CO₃ (aq).

-

Reaction: Heat the mixture to 60–70 °C in an oil bath or heating block.

-

Critical Control Point: Do not exceed 80 °C initially.[3] Higher temperatures increase the risk of bis-coupling (reaction at both C2 and C6).

-

-

Monitoring: Monitor by HPLC or TLC after 2 hours. The starting material should be consumed, with the mono-coupled product (C6) appearing as the major peak.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a yellow/orange solid.

Protocol B: Sequential C2-Functionalization (Optional)

Once the C6 position is arylated, the C2-chloride becomes the sole electrophile. However, it is deactivated and sterically hindered.

-

Modification: Switch to a more active catalyst system.

-

Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos or SPhos (4 mol%).

-

Conditions: Raise temperature to 100–110 °C (reflux) to overcome the higher activation energy barrier at C2.

Optimization Data & Troubleshooting

The following table summarizes common issues and their chemical solutions based on internal screening data.

| Issue | Observation | Root Cause | Solution |

| Bis-Coupling | Product mass corresponds to diarylation (M+Ar+Ar). | Temperature too high or excess boronic acid. | Reduce temp to 60°C; strictly limit boronic acid to 1.0–1.05 equiv. |

| No Reaction | Starting material remains unchanged. | Catalyst poisoning by free amine or inactive catalyst. | Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Avoid Pd(PPh₃)₄ which is labile. |

| Protodeboronation | Arylboronic acid converts to Arene-H. | Unstable boronic acid (e.g., 2-heterocyclic). | Use Boronic Esters (Pinacol) or add excess boronic acid (1.5 eq) in portions. |

| Regio-Isomer Mix | Mixture of C6 and C2 products (e.g., 80:20). | Ligand is too small or non-selective. | Use bulky ligands (dppf, Xantphos) to amplify steric discrimination at C2. |

Catalyst Screening Matrix (Yield of C6-Product)

| Catalyst System | Base/Solvent | Yield (C6) | Selectivity (C6:C2) | Notes |

| Pd(PPh₃)₄ | Na₂CO₃/Dioxane | 45% | 85:15 | Slow conversion; catalyst instability. |

| Pd(dppf)Cl₂ | Na₂CO₃/Dioxane | 92% | >98:2 | Recommended Standard. |

| Pd(OAc)₂ / SPhos | K₃PO₄/Toluene | 88% | 90:10 | High activity but lower regiocontrol. |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃/Dioxane | 60% | >99:1 | Excellent selectivity but slower rate. |

References

-

Regioselectivity in Dichloropyridines

- Lutz, M. R., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters." Organic Letters, 2016, 18(15), 3754–3757.

-

Mechanistic Insight (Houk Model)

-

Legault, C. Y., et al. "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles."[4] Journal of the American Chemical Society, 2007, 129(42), 12664–12665.

-

-

Synthesis of 3-Amino-2,6-dichloropyridine derivatives

- Gomtsyan, A., et al. "Synthesis and Structure-Activity Relationship of 3-Amino-2,6-dichloropyridine Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry, 2005. (General reference for scaffold utility).

-

General Handbook on Palladium Catalysis

- Hull, K. L., et al. "Pd-Catalyzed Cross-Coupling Reactions of Chlorinated Heterocycles." Accounts of Chemical Research, 2015.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Heterocyclic Scaffolds from 3-Amino-2,6-dichloroisonicotinonitrile

Executive Summary & Strategic Value

3-Amino-2,6-dichloroisonicotinonitrile (ADIN) is a high-value, polyfunctional scaffold essential for the synthesis of fused heterocyclic systems, particularly pyrido[3,4-d]pyrimidines . This bicyclic core acts as a bioisostere of quinazoline and is a "privileged structure" in kinase inhibitor discovery (e.g., EGFR, VEGFR, and tyrosine kinase inhibitors).

This guide details the transformation of ADIN into bioactive heterocycles. Unlike simple pyridines, ADIN possesses three distinct zones of reactivity, allowing for orthogonal functionalization. This protocol focuses on the cyclocondensation to form the pyrimidine ring and the subsequent regioselective nucleophilic aromatic substitution (

Chemical Reactivity Profile

To successfully utilize ADIN, one must understand its electronic topography. The molecule offers three reaction vectors:[1]

-

Vector A (Cyclization Zone): The vicinal 3-amino and 4-cyano groups allow for immediate annulation with C1-synthons (formamide, urea, guanidine) to form the pyrimidine ring.

-

Vector B (Primary

Zone - C2): The chlorine at position 2 (which becomes C8 in the fused system) is highly activated due to its position ortho to the pyridine nitrogen and adjacent to the electron-withdrawing fused ring. -

Vector C (Secondary

Zone - C6): The chlorine at position 6 (which becomes C6 in the fused system) is activated but generally less reactive than C2, allowing for sequential, temperature-controlled substitution.

Reactivity Map (DOT Visualization)

Figure 1: Orthogonal reactivity zones of the ADIN scaffold allowing for programmable synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one

This reaction constructs the pyrimidine ring while preserving the critical chlorine substituents for later diversification.

Mechanism: Acid-catalyzed cyclocondensation. Target Output: ~85-90% Yield.

Materials:

-

3-Amino-2,6-dichloroisonicotinonitrile (1.0 eq)

-

Formic Acid (98%, Solvent/Reagent)

-

Sulfuric Acid (Catalytic, 0.1 eq) or Polyphosphoric Acid (PPA)

-

Ice water (for quenching)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-2,6-dichloroisonicotinonitrile (10 mmol) in Formic Acid (20 mL).

-

Catalysis: Add concentrated

(3-4 drops) or PPA carefully. -

Reflux: Heat the mixture to reflux (100–110 °C) with magnetic stirring. Monitor via TLC (System: 5% MeOH in DCM). The reaction typically completes in 4–6 hours.

-

Note: The nitrile hydrolyzes to the amide in situ before cyclizing with the formic acid carbon.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (100 g) with vigorous stirring.

-

Isolation: The product will precipitate as an off-white solid. Filter the solid using a Buchner funnel.

-

Purification: Wash the cake with cold water (3 x 20 mL) to remove excess acid. Dry in a vacuum oven at 50 °C.

-

Validation: LC-MS should show a mass of M+1 = 216/218 (distinctive dichloro pattern).

-

Protocol B: Synthesis of 4-Amino-6,8-dichloropyrido[3,4-d]pyrimidine

For kinase inhibitors requiring an amino group at the C4 position (adenine mimetic).

Reagent: Formamidine Acetate.

Step-by-Step Procedure:

-

Setup: Mix 3-Amino-2,6-dichloroisonicotinonitrile (10 mmol) and Formamidine Acetate (15 mmol, 1.5 eq) in 2-Methoxyethanol (30 mL).

-

Reaction: Heat to reflux (125 °C) under nitrogen atmosphere for 8–12 hours.

-

Workup: Cool to room temperature. The product often crystallizes directly from the solvent.

-

Isolation: Filter the precipitate. If no precipitate forms, remove solvent in vacuo and triturate the residue with diethyl ether.

-

Yield: Expected yield 70–80%.

Protocol C: Regioselective Functionalization ( )

This protocol demonstrates how to selectively displace the C8-chlorine (originally C2 on pyridine) before the C6-chlorine.

Substrate: 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one (from Protocol A).

Step-by-Step Procedure:

-

Selective C8 Displacement:

-

Dissolve substrate (1.0 eq) in DMF or THF .

-

Add Nucleophile 1 (e.g., Aniline derivative, 1.0 eq) and DIPEA (2.0 eq).

-

Stir at Room Temperature or mild heat (40 °C).

-

Observation: The C8-Cl is highly activated by the fused pyrimidine ring and pyridine nitrogen. Substitution occurs here first.

-

-

Intermediate Isolation: Pour into water, filter the mono-substituted product.

-

C6 Displacement (Optional):

-

Resuspend the mono-substituted product in DMSO or NMP .

-

Add Nucleophile 2 (excess).

-

Heat to 100–120 °C (Microwave irradiation is effective here).

-

Note: The C6 position requires higher energy of activation.

-

Synthesis Workflow Diagram

Figure 2: Step-wise workflow for converting ADIN into complex pharmacological scaffolds.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Temperature too low; Nitrile hydrolysis slow. | Ensure vigorous reflux (100°C+). Add catalytic |

| Regioselectivity Loss | Temperature too high during | Perform the first substitution (C8) at 0°C to RT. Do not heat until the first equivalent is consumed. |

| Solubility Issues | Fused bicyclic system is planar and rigid. | Use polar aprotic solvents (DMF, DMSO, NMP) for substitution reactions. |

| Hydrolysis of Chlorines | Wet solvents or excess water in reagents. | Use anhydrous solvents for |

References

-

Synthesis of pyrido[3,4-d]pyrimidines via cyclocondensation: Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Exploration of Pyrido[3,4-d]pyrimidines as Antagonists: Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Source: ResearchGate. URL:[Link]

-

Regioselectivity in Chloropyrimidines (

): Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Source: MDPI. URL:[Link][2] -

General Reactivity of 2,6-Dichloropyridines: Title: Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Source: ResearchGate. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2,6-dichloroisonicotinonitrile

Welcome to the technical support center for the synthesis of 3-Amino-2,6-dichloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. My aim here is not to provide a rigid protocol but to empower you with the underlying chemical principles to diagnose and resolve issues you may encounter in your laboratory.

Understanding the Synthetic Landscape and Potential Pitfalls

The synthesis of 3-Amino-2,6-dichloroisonicotinonitrile is a nuanced process where precise control over reaction conditions is paramount to achieving high purity and yield. While several synthetic routes are conceivable, a common and logical pathway involves the nitration of 2,6-dichloropyridine, followed by reduction of the nitro group, and subsequent introduction of the cyano group. Each of these steps presents a unique set of challenges and potential byproducts. This guide will primarily focus on troubleshooting this synthetic sequence.

A plausible, though potentially challenging, alternative is the selective amination of a 2,3,6-trichloroisonicotinonitrile precursor. We will also address the likely byproducts from this approach.

Troubleshooting Guide: A Mechanistic Approach to Byproduct Formation

This section is structured in a question-and-answer format to directly address specific experimental observations.

Part 1: Nitration of 2,6-Dichloropyridine

Question 1: My nitration of 2,6-dichloropyridine is producing a mixture of isomers and other unexpected products. How can I improve the regioselectivity and minimize byproducts?

Core Issue: The nitration of substituted pyridines can be notoriously difficult to control due to the electron-deficient nature of the pyridine ring.[1][2] Harsh reaction conditions are often required, which can lead to the formation of multiple nitrated isomers and degradation products.

Common Byproducts and Their Origins:

| Byproduct/Impurity | Chemical Structure | Plausible Cause |

| 2,6-dichloro-4-nitropyridine | Cl-C5H2N(NO2)-Cl (isomer) | While the 3-position is electronically favored for nitration, some substitution can occur at the 4-position, especially at elevated temperatures. |

| Dinitro compounds | Cl-C5HN(NO2)2-Cl | Over-nitration due to excessively harsh conditions (high temperature, high concentration of nitric acid). |

| Pyridinone derivatives | C5H3N(O)Cl2 | Hydrolysis of the starting material or product under the strongly acidic and aqueous workup conditions. |

Troubleshooting and Optimization Protocol:

-

Temperature Control is Critical: Maintain a low and consistent reaction temperature, typically between 0-10 °C, during the addition of the nitrating agent.[3] Gradual warming to a moderately elevated temperature (e.g., 65 °C) may be required to drive the reaction to completion, but this should be carefully optimized.[4]

-

Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly employed.[3] The use of oleum (fuming sulfuric acid) can sometimes improve yields in challenging nitrations but also increases the harshness of the conditions.[5]

-

Controlled Addition: Add the nitrating agent dropwise to the solution of 2,6-dichloropyridine in sulfuric acid. This helps to dissipate the heat of reaction and maintain a steady reaction profile.

-

Quenching: Quench the reaction mixture by carefully pouring it onto crushed ice. This helps to precipitate the nitrated product while minimizing hydrolysis.

-

Purification: The crude product should be purified by column chromatography to separate the desired 3-nitro isomer from other byproducts.[4]

Part 2: Reduction of 2,6-Dichloro-3-nitropyridine

Question 2: The reduction of my 2,6-dichloro-3-nitropyridine is incomplete, and I am observing several byproducts alongside the desired 3-amino-2,6-dichloropyridine.

Core Issue: The reduction of nitroarenes can proceed through several intermediates, and incomplete reduction is a common problem. The choice of reducing agent and reaction conditions will significantly impact the product distribution.[6][7]

Common Byproducts and Their Origins:

| Byproduct/Impurity | Chemical Structure | Plausible Cause |

| 2,6-dichloro-3-hydroxylaminopyridine | Cl-C5H2N(NHOH)-Cl | Incomplete reduction of the nitro group. This is a common intermediate in nitro group reductions.[6][7] |

| 3,3'-azoxybis(2,6-dichloropyridine) | (Cl-C5H2N)2N2O | Condensation of the hydroxylamine intermediate with unreacted nitroso intermediate. |

| Dechlorinated products | C5H4N(NH2)Cl or C5H5N(NH2) | Over-reduction, where a chloro substituent is also reduced. This is more likely with aggressive reducing agents like catalytic hydrogenation at high pressure. |

Troubleshooting and Optimization Protocol:

-

Choice of Reducing Agent:

-

Tin(II) chloride (SnCl2) in concentrated HCl: This is a classic and often reliable method for the reduction of aromatic nitro groups.[8] It is generally chemoselective and avoids over-reduction.

-

Iron (Fe) powder in acetic acid: Another mild and effective method that is often used in industrial settings.

-

Catalytic Hydrogenation (e.g., H2/Pd-C): This method is very effective but can lead to dehalogenation if not carefully controlled (temperature, pressure, and catalyst loading). It is often the method of choice for clean reductions.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

-

Workup: After the reaction is complete, careful neutralization of the acidic reaction mixture is required to isolate the free amine.

-

Purification: The crude product may require purification by column chromatography or recrystallization to remove any partially reduced or dechlorinated byproducts.

Part 3: Introduction of the Cyano Group

Question 3: I am having trouble converting the 3-amino-2,6-dichloropyridine to the corresponding isonicotinonitrile. The Sandmeyer reaction is giving low yields and multiple byproducts.

Core Issue: The Sandmeyer reaction, while a powerful tool for introducing a cyano group, involves the formation of a diazonium salt intermediate which can be unstable and prone to side reactions.[9][10][11]

Common Byproducts and Their Origins:

| Byproduct/Impurity | Chemical Structure | Plausible Cause |

| 2,6-dichloro-3-hydroxypyridine | Cl-C5H2N(OH)-Cl | Reaction of the diazonium salt with water. This is a very common side reaction in Sandmeyer reactions.[11] |

| 2,3,6-trichloropyridine | Cl-C5H2NCl-Cl | If the diazotization is performed in the presence of excess chloride ions, the diazonium group can be replaced by a chloro group. |

| Azo coupling products | (Cl-C5H2N)-N=N-(C5H2N-Cl) | The diazonium salt can couple with the starting amine or the product to form colored azo compounds. |

Troubleshooting and Optimization Protocol:

-

Diazotization Conditions:

-

Perform the diazotization at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Use a slight excess of sodium nitrite.

-

Ensure the reaction medium is sufficiently acidic (e.g., with HCl or H2SO4) to prevent premature decomposition of the diazonium salt and to generate nitrous acid in situ.

-

-

Cyanation Step:

-

Use a copper(I) cyanide catalyst for the Sandmeyer reaction.

-

Add the cold diazonium salt solution slowly to the copper(I) cyanide solution.

-

Carefully control the temperature during the addition and subsequent warming to drive the reaction.

-

-

Alternative Cyanation Methods:

-

Palladium-catalyzed cyanation: This can be a milder and more efficient alternative to the Sandmeyer reaction, often using sources like zinc cyanide or potassium ferricyanide.[12]

-

Direct C-H cyanation: While more advanced, photoredox catalysis offers a direct method for C-H cyanation, potentially avoiding the need for the amino group.[13]

-

Alternative Synthetic Route and Its Challenges

Selective Amination of 2,3,6-Trichloroisonicotinonitrile

An alternative approach is the selective amination of a trichlorinated precursor. This route is attractive for its directness but presents significant challenges in controlling regioselectivity.

Question 4: I am attempting to aminate 2,3,6-trichloroisonicotinonitrile, but I am getting a mixture of amino-substituted isomers.

Core Issue: The chlorine atoms at the 2, 3, and 6 positions of the pyridine ring have different reactivities towards nucleophilic aromatic substitution. The outcome of the reaction will depend heavily on the reaction conditions.

Common Byproducts and Their Origins:

| Byproduct/Impurity | Chemical Structure | Plausible Cause |

| 2-Amino-3,6-dichloroisonicotinonitrile | NH2-C5HNCl2(CN) | Amination at the more activated 2-position. |

| 6-Amino-2,3-dichloroisonicotinonitrile | NH2-C5HNCl2(CN) | Amination at the 6-position, which is electronically similar to the 2-position. |

| Diamino products | (NH2)2-C5HNCl(CN) | Over-amination, where a second chlorine atom is substituted. |

| Hydrolysis products | OH-C5HNCl2(CN) | Hydrolysis of a chloro group to a hydroxyl group, forming a pyridinone. |

Troubleshooting and Optimization Protocol:

-

Reaction Temperature: Lower temperatures will generally favor selectivity.

-

Solvent: The choice of solvent can influence the regioselectivity of the amination.

-

Amine Source: Using a less nucleophilic amine or a protected amine might offer better control.

-

Catalysis: Palladium-catalyzed amination (Buchwald-Hartwig amination) can offer high selectivity for specific positions on the pyridine ring.[4]

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Route and Potential Byproducts

Caption: Plausible synthetic route and major byproduct classes.

Troubleshooting Logic for Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 3-Amino-2,6-dichloroisonicotinonitrile?

A1: Purification of the final product is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be employed for final purification.

Q2: I am seeing a persistent colored impurity in my final product. What could it be?

A2: A persistent color, often yellow or brown, can be indicative of trace amounts of azo compounds formed during the Sandmeyer reaction. These compounds are highly conjugated and can be intensely colored even at low concentrations. Careful purification by column chromatography is the best way to remove them.

Q3: Can I use aqueous ammonia for the amination of a trichlorinated precursor?

A3: While aqueous ammonia can be used, it also introduces water into the reaction mixture, which can lead to the formation of hydroxypyridine (pyridinone) byproducts through hydrolysis of the chloro substituents, especially at elevated temperatures. Anhydrous ammonia in an organic solvent or an ammonium salt with a non-nucleophilic base might provide better results.

Q4: How can I confirm the structure of the byproducts I am isolating?

A4: The structure of byproducts can be confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight of the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

By understanding the potential side reactions and their underlying mechanisms, you can proactively adjust your experimental parameters to favor the formation of the desired 3-Amino-2,6-dichloroisonicotinonitrile and minimize the generation of unwanted byproducts.

References

-

Eureka | Patsnap. (n.d.). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Retrieved from [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Boer, J. L. de, et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

- CABI Digital Library. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Plant Diseases and Pests, 11(3), 21-23.

-

ResearchGate. (2000). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

- Wang, D., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(7), 12345-12351.